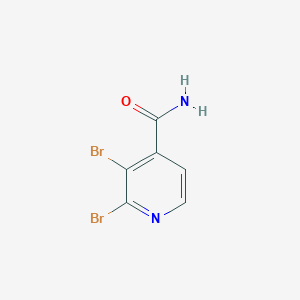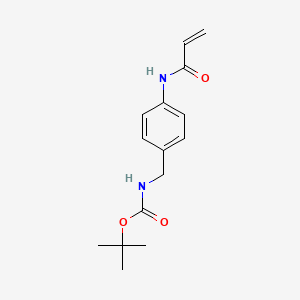
Tert-butyl (4-acrylamidobenzyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (4-acrylamidobenzyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acryloyl group, and a benzyl carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-acrylamidobenzyl)carbamate typically involves the reaction of 4-acrylamidobenzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
Tert-butyl (4-acrylamidobenzyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The acryloyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Polymerization: The acryloyl group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are commonly used.
Major Products Formed
Substitution: Formation of substituted benzyl carbamates.
Hydrolysis: Formation of 4-acrylamidobenzylamine and carbon dioxide.
Polymerization: Formation of polyacrylamide-based polymers.
科学研究应用
Tert-butyl (4-acrylamidobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and as a protecting group for amines in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
作用机制
The mechanism of action of tert-butyl (4-acrylamidobenzyl)carbamate involves its interaction with various molecular targets. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthesis. The acryloyl group can participate in polymerization reactions, leading to the formation of polymeric materials. The benzyl moiety can enhance the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
4-acrylamidobenzylamine: Lacks the carbamate group but contains the acryloyl and benzyl moieties.
Tert-butyl (4-ethynylphenyl)carbamate: Contains an ethynyl group instead of an acryloyl group.
Uniqueness
Tert-butyl (4-acrylamidobenzyl)carbamate is unique due to the presence of both the acryloyl and carbamate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo polymerization and act as a protecting group makes it valuable in various applications.
属性
分子式 |
C15H20N2O3 |
|---|---|
分子量 |
276.33 g/mol |
IUPAC 名称 |
tert-butyl N-[[4-(prop-2-enoylamino)phenyl]methyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-5-13(18)17-12-8-6-11(7-9-12)10-16-14(19)20-15(2,3)4/h5-9H,1,10H2,2-4H3,(H,16,19)(H,17,18) |
InChI 键 |
SFVKWTUHFSJMSU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


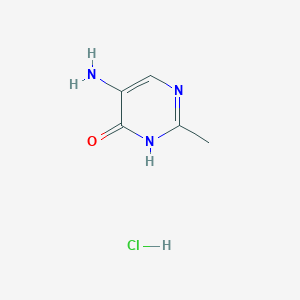
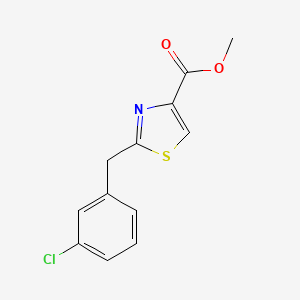

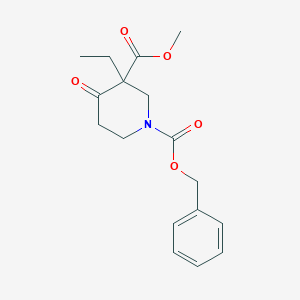
![8-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B13666272.png)
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
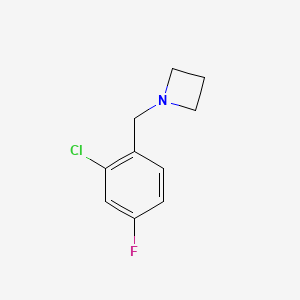

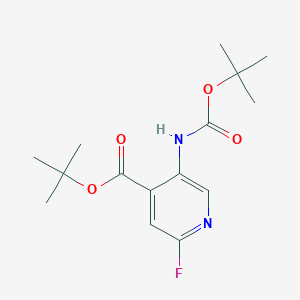
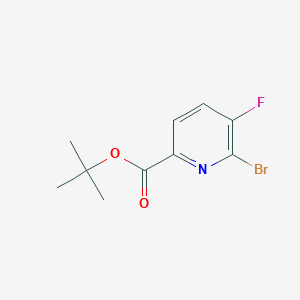
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
